2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol chemical properties
2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol chemical properties
This guide serves as a technical reference for 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , chemically identified as the metabolic precursor, synthetic intermediate, and primary hydrolytic degradation product of the alpha-adrenergic blocker Phenoxybenzamine .[1]
Synonyms: Phenoxybenzamine Hydroxide; Phenoxybenzamine Impurity B[1]
Executive Summary
2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is the critical hydroxylated congener of the haloalkylamine drug Phenoxybenzamine.[1] Its significance in drug development is dual-fold:
-
Synthetic Pivot: It is the immediate precursor to the active pharmaceutical ingredient (API).[1] The conversion of its hydroxyl group to a chloride creates the nitrogen mustard moiety responsible for irreversible alpha-receptor blockade.[1]
-
Stability Indicator: It is the thermodynamic "sink" of the drug.[1] In aqueous environments, the active chloro-compound cyclizes to a reactive aziridinium ion, which subsequently hydrolyzes back to this alcohol form. Therefore, quantifying this molecule is the primary metric for assessing Phenoxybenzamine stability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Registry Number | 101-45-1 |
| IUPAC Name | 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.38 g/mol |
| Physical State | Clear to pale yellow viscous oil |
| Boiling Point | ~103°C at 1 mmHg (Vacuum distillation required) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Ethyl Acetate; Practically insoluble in Water.[1] |
| Chirality | Contains one chiral center at the propylene chain. (Commonly used as a racemate in Phenoxybenzamine synthesis).[1] |
Structural Architecture
The molecule consists of a 1-phenoxy-2-propylamine backbone.[1] The nitrogen center is tertiary, substituted with:
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A Benzyl group (providing lipophilicity).[1]
-
A 2-Hydroxyethyl group (the functional handle for chlorination).[1]
Synthetic Manufacturing Workflow
The industrial synthesis of this intermediate typically follows a convergent pathway, coupling a phenoxy-propylene derivative with a benzyl-ethanolamine fragment.[1]
Core Reaction Pathway[1]
-
Ether Formation: Phenol is reacted with propylene oxide (methyloxirane) to form 1-phenoxy-2-propanol .[1]
-
Activation: The alcohol is activated (e.g., via tosylation) to create a leaving group.[1]
-
Amine Coupling: The activated propyl chain is reacted with N-benzylethanolamine .[1]
-
Alternative: Reductive amination of phenoxyacetone with N-benzylethanolamine.[1]
-
-
Product Isolation: The resulting 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol is isolated as an oil.[1][2][3]
Transformation to API
To produce Phenoxybenzamine, the hydroxyl group of this intermediate is chlorinated using Thionyl Chloride (SOCl₂) .[1] This step must be strictly anhydrous to prevent immediate reversion to the alcohol.[1]
Figure 1: Synthetic pathway illustrating the role of the alcohol as the immediate precursor to Phenoxybenzamine.[1]
Stability & Degradation Mechanism[1][11]
Understanding this molecule is essential for handling the drug product.[1] Phenoxybenzamine is a "nitrogen mustard" derivative.[1] In the presence of water (neutral or basic pH), it undergoes a suicide cyclization followed by hydrolysis, regenerating the alcohol described in this guide.
The Hydrolytic Cycle
-
Cyclization: The nitrogen attacks the beta-carbon of the chloroethyl group, expelling chloride.[1]
-
Aziridinium Formation: A highly reactive ethylene iminium (aziridinium) ion is formed.[1] This is the species that alkylates biological receptors.[1]
-
Hydrolysis (Inactivation): If no receptor is present, water attacks the aziridinium ring, opening it to form 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol .[1]
Critical Note: The presence of this alcohol in a drug sample indicates moisture contamination or improper storage of the parent API.[1]
Figure 2: Degradation pathway showing the hydrolysis of the active drug back to the alcohol form.[1]
Analytical Characterization
To validate the synthesis or purity of Phenoxybenzamine, this alcohol must be resolved from the active chloride.
HPLC Methodology (Impurity Profiling)
The alcohol is more polar than the parent chloride but retains significant lipophilicity due to the benzyl and phenoxy groups.[1]
-
Column: C18 (Octadecylsilane), e.g., Phenomenex Gemini or equivalent. 4.6 mm × 150 mm, 5 µm.[4]
-
Mobile Phase: Phosphate Buffer (pH ~7.5) : Acetonitrile (30:70 v/v).[1][4]
-
Detection: UV at 268 nm (Absorption of the phenoxy/benzyl chromophores).[1]
-
Elution Order:
-
Phenoxybenzamine Hydroxide (Alcohol): Elutes earlier due to the polar -OH group.[1]
-
Phenoxybenzamine (Chloride): Elutes later.
-
Mass Spectrometry (LC-MS)[1][11]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion: [M+H]⁺ = 286.2 m/z.[1]
-
Differentiation: Phenoxybenzamine (Parent) will show [M+H]⁺ ~304 m/z with a characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl/³⁷Cl).[1] The alcohol (286 m/z) will lack this isotope pattern.[1]
NMR Characteristics (¹H-NMR in CDCl₃)
-
Aromatic Region (6.8 – 7.4 ppm): Multiplets corresponding to the Phenoxy and Benzyl rings (10 protons).[1]
-
O-CH₂ (Phenoxy) (~3.9 - 4.1 ppm): Distinct multiplet.[1]
-
Benzyl CH₂ (~3.7 ppm): Singlet or AB quartet depending on chiral influence.[1]
-
N-CH₂-CH₂-OH (~3.6 ppm): Triplet/Multiplet for the ethanol chain.[1]
-
Methyl Group (~1.1 ppm): Doublet (coupling with the methine proton).[1]
Handling & Safety Protocol
While this alcohol is not the potent alkylating agent that Phenoxybenzamine is, it should be handled with significant caution as a chemical intermediate.
-
Skin Contact: Irritant.[1] As a lipophilic amine, it can penetrate the epidermis.
-
Cross-Contamination: In a manufacturing setting, strict segregation is required.[1] Contamination of the alcohol with thionyl chloride traces can inadvertently generate the cytotoxic nitrogen mustard in situ.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. While chemically stable, it is hygroscopic.
References
-
United States Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph: Impurity B.[1] USP-NF.[1][5]
-
PubChem. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Compound CID 101573).[1] National Library of Medicine.[1] Link
-
Filer, C. N., et al. (1987). Synthesis of [3H]Phenoxybenzamine.[1] Journal of Labelled Compounds and Radiopharmaceuticals, 24(5), 485-492.[1]
-
Zhang, Y., et al. (2020).[6] Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis.[1] Link
Sources
- 1. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol | C18H23NO2 | CID 101573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20190359553A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]
- 3. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 4. essaycompany.com [essaycompany.com]
- 5. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
